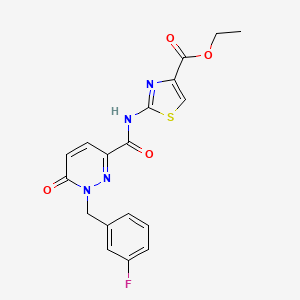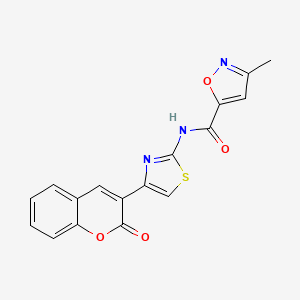
3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide” is a derivative of coumarin . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . They have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .
Synthesis Analysis
The compound was synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The crystal structure of the compound was analyzed and all bond lengths were found to lie in the normal range . The structure excellently fits with those derived from the crystal structure of the parent compound 3-methyl-2H-chromen-2-one .Chemical Reactions Analysis
The compound was found to show high reactivity towards nucleophilic displacement reactions .Physical And Chemical Properties Analysis
The compound was characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
The synthesis of (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride . Notably, this novel compound demonstrates superior anti-inflammatory activity compared to the standard drug, ibuprofen. Its potential as an anti-inflammatory agent makes it a promising candidate for further investigation in treating inflammatory conditions.
Antimicrobial Properties
The derivatives of 3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide have shown antimicrobial activity . These compounds could be explored as potential agents against bacterial and fungal infections. Further studies are warranted to elucidate their mechanisms of action and optimize their efficacy.
Antitumor Effects
Coumarin derivatives, including our compound of interest, have demonstrated antitumor properties . Researchers have observed their ability to inhibit tumor growth, making them valuable candidates for cancer therapy. Investigating the specific pathways involved could lead to novel treatment strategies.
Dopamine D2 Receptor Antagonism
Some derivatives of 3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide exhibit dopamine D2 receptor antagonistic activity . This property is relevant in psychiatric medicine, as D2 receptor modulation is associated with antipsychotic effects. Further exploration of these derivatives may yield atypical antipsychotic agents.
Central Nervous System Effects
Hydroxycoumarins, a class that includes our compound, have been linked to central nervous system stimulation . Their potential impact on cognition, mood, and neuroprotection warrants investigation. Understanding their interactions with neural receptors could lead to therapeutic breakthroughs.
Oxidative Stress Protection
Hydroxycoumarins possess strong antioxidant properties, scavenging reactive oxygen species and protecting against oxidative stress . This feature is crucial in preventing cellular damage and age-related diseases. Our compound’s antioxidant potential merits further exploration.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazole and coumarin derivatives, have been reported to exhibit diverse biological activities . They have shown significant importance due to their antitumor, anti-HIV, antibacterial, antifungal, anti-inflammatory, anticoagulant, and central nervous system stimulant effects .
Mode of Action
It’s worth noting that the ability of a substance to inhibit the denaturation of protein signifies apparent potential for anti-inflammatory activity . This suggests that the compound might interact with its targets by preventing protein denaturation, thereby exerting its anti-inflammatory effects.
Biochemical Pathways
Given the reported biological activities of similar compounds, it can be inferred that this compound may influence several biochemical pathways related to inflammation, tumor growth, hiv infection, bacterial and fungal infections, coagulation, and central nervous system stimulation .
Result of Action
Based on the reported anti-inflammatory activity of similar compounds, it can be inferred that this compound may result in the reduction of inflammation at the molecular and cellular levels .
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4S/c1-9-6-14(24-20-9)15(21)19-17-18-12(8-25-17)11-7-10-4-2-3-5-13(10)23-16(11)22/h2-8H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYJKFKGFZEQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

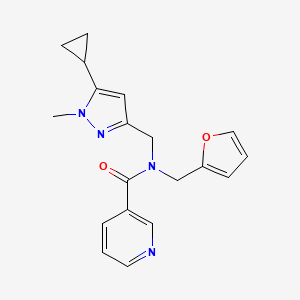
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2686703.png)
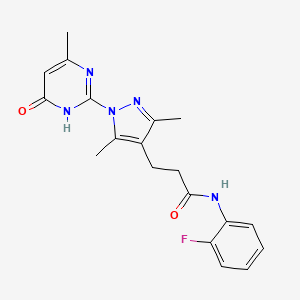
![N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2686705.png)
![4-[(3-Bromobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2686710.png)
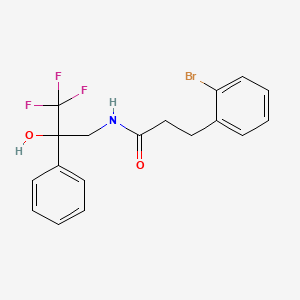

![1-(4-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2686716.png)
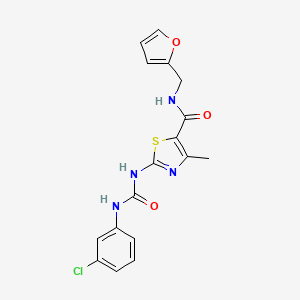
![N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride](/img/structure/B2686719.png)
![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2686720.png)

